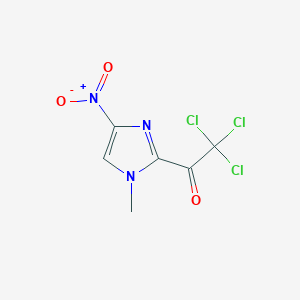

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The crystal structure of the compound has been determined in the orthorhombic space group Pbca . The CNO skeleton is essentially planar, except for the carbonyl O atom, which deviates by 0.217 (3) Å . There is a strong interaction between one of the nitro O atoms and a Cl atom of a neighboring molecule .Physical And Chemical Properties Analysis

The molecular formula of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is C7H5Cl3N2O3 . It appears as pale yellow to yellowish-brown crystals or crystalline powder . The compound should be stored at 2-10 degrees Celsius .科学的研究の応用

Synthesis of Heterocyclic Compounds

"1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" serves as a precursor in the synthesis of heterocyclic compounds. For instance, its reaction with other organic molecules has led to the creation of novel imidazole derivatives with potential applications in various fields, including medicinal chemistry and material science. Stefancich, Silvestri, and Artico (1993) detailed the synthesis of imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine derivatives, highlighting the compound's role in generating new chemical entities with distinct properties (Stefancich, Silvestri, & Artico, 1993).

Chemical Transformation and Reactivity

Research has explored the chemical reactivity and transformation capabilities of "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole." Crozet et al. (1985) studied its reactivity with tertiary nitronate anions, leading to compounds with ethylenic double bonds, demonstrating its utility in synthesizing structurally diverse molecules (Crozet et al., 1985).

Material Science Applications

In material science, the compound has been investigated for its potential in creating energetic materials and ionic liquids. Gao et al. (2006) prepared and analyzed thermally stable azolium salts derived from "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole," which could have implications for developing high-density materials with specific thermal properties (Gao et al., 2006).

Advanced Synthesis Techniques

An improved synthesis method for "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" was reported by Masiukiewicz, Mrugala, and Rzeszotarska (2005), emphasizing the compound's significance in facilitating efficient and reproducible chemical synthesis processes (Masiukiewicz, Mrugala, & Rzeszotarska, 2005).

Crystal Structure Analysis

The compound's crystal structure and its derivatives have been analyzed to understand better its interactions and bonding patterns, crucial for designing compounds with desired physical and chemical properties. Wu, Liu, and Ng (2005) discussed the hydrolysis product of a closely related compound, highlighting the importance of structural analysis in understanding the compound's behavior and applications (Wu, Liu, & Ng, 2005).

特性

IUPAC Name |

2,2,2-trichloro-1-(1-methyl-4-nitroimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKVZBLTZFTRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426739 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole | |

CAS RN |

120095-64-9 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。